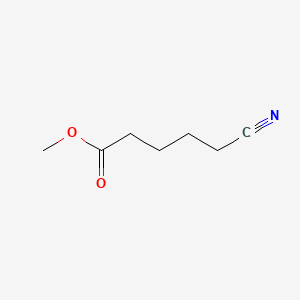
2,4-Diméthyl-1,3-thiazole-5-carboxamide
Vue d'ensemble
Description
2,4-Dimethyl-1,3-thiazole-5-carboxamide is a compound that has been used in the synthesis of tetrasubstituted ethylenediamine-based derivatives as potent anticancer hFTase inhibitors . It has also been used to prepare piperazinyl benzimidazoles as antagonists of gonadotropin-releasing hormone receptor .
Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Mécanisme D'action
Target of Action
Thiazoles, the class of compounds to which it belongs, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the thiazole derivative .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways . These include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation . The downstream effects of these interactions can include reduced inflammation, pain relief, inhibition of microbial growth, and suppression of cancer cell proliferation .
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability . The specific ADME properties of 2,4-Dimethyl-1,3-thiazole-5-carboxamide would likely depend on factors such as its specific chemical structure and the route of administration .
Result of Action
Based on the known activities of thiazole derivatives, potential effects could include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dimethyl-1,3-thiazole-5-carboxamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-Dimethyl-1,3-thiazole-5-carboxamide in lab experiments include its low cost, ease of synthesis, and its wide range of applications. Additionally, 2,4-Dimethyl-1,3-thiazole-5-carboxamide is a relatively safe compound, and it has a low toxicity. However, one of the major limitations of using 2,4-Dimethyl-1,3-thiazole-5-carboxamide in lab experiments is its low solubility in water.
Orientations Futures
Future research on 2,4-Dimethyl-1,3-thiazole-5-carboxamide should focus on its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of 2,4-Dimethyl-1,3-thiazole-5-carboxamide in the synthesis of drugs and agrochemicals. Additionally, further research should be conducted to improve the solubility of 2,4-Dimethyl-1,3-thiazole-5-carboxamide in water and to develop new methods of synthesis. Finally, further research should be conducted to investigate the potential toxicity of 2,4-Dimethyl-1,3-thiazole-5-carboxamide and its effects on the environment.
Applications De Recherche Scientifique
Activité anticancéreuse
Des dérivés du thiazole ont été synthétisés et évalués pour leurs propriétés anticancéreuses. Par exemple, certains nouveaux thiazoles ont montré une activité contre les lignées cellulaires de carcinome hépatique comme HepG2 . Cela suggère que 2,4-Diméthyl-1,3-thiazole-5-carboxamide pourrait potentiellement être exploré pour ses effets anticancéreux.
Activité antimicrobienne
Des composés contenant un groupement thiazole ont été rapportés pour posséder une activité antimicrobienne significative. Des nouveaux composés synthétisés à cette fin visent à lutter contre diverses infections microbiennes . Par conséquent, This compound pourrait être étudié pour son potentiel antimicrobien.
Propriétés antioxydantes
Des dérivés du thiazole ont été testés pour leurs propriétés antioxydantes in vitro. Certains composés synthétisés ont montré une activité antioxydante puissante, ce qui est crucial pour protéger les cellules du stress oxydatif .
Cytotoxicité contre les cellules tumorales
Une série d'arylidènehydrazides d'acide thiazole-acétique a été synthétisée et rapportée pour présenter une cytotoxicité sur les lignées cellulaires tumorales humaines, y compris le cancer de la prostate . Cela indique une possible voie de recherche pour This compound dans l'étude des effets cytotoxiques.
Pertinence médicale
Les thiazoles font partie de nombreuses molécules d'intérêt médical et de médicaments anticancéreux utilisés en clinique. Ils servent de plateforme importante dans des médicaments comme le dabrafénib et le dasatinib . Cela souligne l'importance médicale des composés thiazoliques et de leurs dérivés.
Propriétés
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVWMRQFVUOPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284823 | |
| Record name | 2,4-dimethyl-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66806-33-5 | |
| Record name | NSC39169 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dimethyl-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B1606504.png)




